
1-(4-Butylphenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Butylphenyl)propan-1-one is a chemical compound with the molecular formula C13H18O and a molecular weight of 190.29 . It is a specialty product often used in proteomics research .
Synthesis Analysis
The synthesis of 1-(4-Butylphenyl)propan-1-one involves the reaction of tert-butylphenol, anhydrous aluminum chloride, and petroleum ether in a reaction vessel. At 20°C, propionyl chloride is added dropwise over approximately 2 to 2.5 hours. After the addition is complete, the reaction is continued for another hour. The reaction mixture is then poured into ice water, and the petroleum ether layer is separated. The water layer is extracted once more with petroleum ether, and the combined petroleum ether extracts are washed with water, distilled to recover the petroleum ether, and then vacuum distilled to obtain the product .Molecular Structure Analysis
The InChI code for 1-(4-Butylphenyl)propan-1-one is 1S/C13H18O/c1-3-5-6-11-7-9-12(10-8-11)13(14)4-2/h7-10H,3-6H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.科学的研究の応用
Corrosion Inhibition
"1-(4-Nitrophenylo-imino)-1-(phenylhydrazono)-propan-2-one" has been investigated for its corrosion inhibitory effects on mild steel in acidic solutions. Studies show that it behaves as a mixed-type inhibitor, suggesting potential applications in protecting metal surfaces in industrial settings Hamani et al., 2017.
Catalysis and Organic Synthesis
Research into the Heck reaction catalyzed by palladium nanoparticles in water demonstrates the synthesis of "4-(4-Methoxyphenyl)-butan-2-one," indicating the importance of these compounds in creating fine chemicals through environmentally friendly processes Boffi et al., 2011.
Photodynamic Therapy (PDT)
The synthesis and characterization of gallium (III) and indium (III) phthalocyanines substituted with "1-(4-hydroxyphenyl)propan-1-one" reveal their potential as photosensitizers in PDT due to high singlet oxygen yields. These findings suggest applications in treating cancer and other diseases where targeted light-induced therapy is beneficial Günsel et al., 2017.
Skin Whitening Applications
"4-(Phenylsulfanyl)butan-2-one" has been identified to possess significant anti-melanogenic properties, making it a promising compound for use in medical cosmetology, especially for developing skin whitening products with low cytotoxicity and effective inhibition of melanin synthesis Wu et al., 2015.
Bio-production of Chemicals
Engineered bacteria have been developed for the autonomous production of "1,4-butanediol" via a de novo biosynthesis pathway. This work underscores the potential of synthetic biology and metabolic engineering in creating sustainable pathways for the production of industrially relevant chemicals Liu & Lu, 2015.
作用機序
Safety and Hazards
特性
IUPAC Name |
1-(4-butylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-3-5-6-11-7-9-12(10-8-11)13(14)4-2/h7-10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYLZPUXULIVQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{2-Cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamido}benzoic acid](/img/structure/B2927109.png)


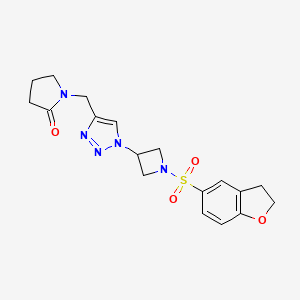

![4-Amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2927120.png)
![5-(4-hydroxyphenyl)-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2927121.png)
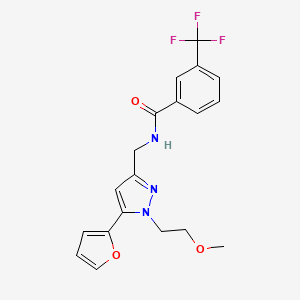
![4-[(3,3-Difluorocyclobutyl)methoxy]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2927123.png)
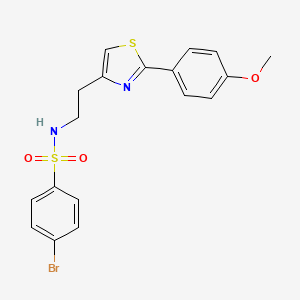

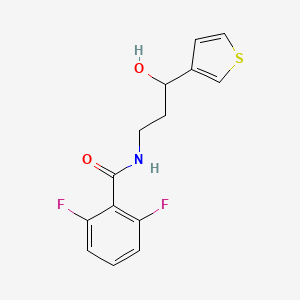
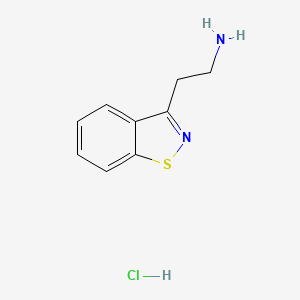
![(2Z)-3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile](/img/structure/B2927131.png)